3-Bromo-1,1,1-trifluoroacetone oxime
Overview
Description
Synthesis Analysis
The synthesis of 3-bromo-1,1,1-trifluoroacetone involves bromination and subsequent reactions to introduce the oxime group. Notably, 3-bromo-1,1,1-trifluoroacetone serves as an effective precursor for various trifluoromethylated heterocycles and aliphatic compounds through different synthetic pathways. For instance, its use in the synthesis of 1,1,1-trifluoro-1,2-epoxypropane highlights its versatility as a fluorinated building block (Lui, Marhold, & Rock, 1998).
Molecular Structure Analysis
The molecular structure of 3-bromo-1,1,1-trifluoroacetone oxime and related compounds has been extensively studied, revealing insights into their chemical behavior and reactivity. NMR studies, for example, provide valuable information on the electronic environment and the effects of fluorination on the molecular conformation of such compounds (Shapiro, Lin, & Johnston, 1973).
Chemical Reactions and Properties
3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, leveraging its bromo and trifluoromethyl groups for further functionalization. It is a precursor for trifluoromethylation reactions, facilitating the construction of bioactive molecules with the 3-trifluoromethyl isocoumarin skeleton through ligand-promoted, iridium-catalyzed C-H alkylation and intermolecular cyclization (Zhou et al., 2020).
Scientific Research Applications
Versatile Fluorinated Building Block
3-Bromo-1,1,1-trifluoroacetone (BTF) has been identified as a versatile fluorinated building block. It is utilized in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds. One significant application includes the synthesis of 1,1,1-trifluoro-1,2-epoxypropane, another versatile building block (Lui, Marhold, & Rock, 1998).
Trifluoromethylation in Bioactive Molecules
BTF serves as an effective indirect trifluoromethylation reagent for constructing 3-trifluoromethyl isocoumarin skeletons. This process involves a ligand-promoted, iridium-catalyzed reaction and an intermolecular cyclization reaction. The synthesis of 3-trifluoromethyl isocoumarins in bioactive compounds highlights its importance (Zhou, Geng, Wang, Zhang, & Zhao, 2020).
NMR Studies and Rotational Isomerism
BTF has been a subject of NMR studies focusing on rotational isomerism in fluoroacetones. This research is crucial in understanding the structural and conformational aspects of such compounds, providing insights into their chemical behavior (Shapiro, Lin, & Johnston, 1973).
Synthesis of Other Fluorinated Compounds
BTF has been used in the synthesis of 1-bromo-3-trifluoromethylbut-2-ene, demonstrating its utility in creating various fluorinated compounds. This synthesis process shows its versatility in organic chemistry, particularly in fluorine chemistry (Martin, Molines, & Wakselman, 1993).
Oppenauer Oxidation of Alcohols
In the field of organic synthesis, BTF acts as a hydride-acceptor in the Oppenauer oxidation of secondary alcohols. This highlights its role in selective oxidation processes, a crucial aspect in synthetic organic chemistry (Mello, Martínez-Ferrer, Asensio, & González-Núñez, 2007).
Safety And Hazards
properties
IUPAC Name |
N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAMTJKIIPLJSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382012 | |
Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |
CAS RN |
117341-57-8 | |
Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.